molecular formula C18H14Cl2N2O3S2 B2865602 3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 892851-05-7

3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2865602
CAS No.: 892851-05-7
M. Wt: 441.34
InChI Key: DELXISGYDWCKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is a propanamide derivative featuring a thiazole core substituted with a 2,5-dichlorophenyl group and a benzenesulfonyl moiety.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c19-12-6-7-15(20)14(10-12)16-11-26-18(21-16)22-17(23)8-9-27(24,25)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELXISGYDWCKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole synthesis , a widely employed method for constructing thiazole rings.

Reaction Scheme :
$$
\text{Thiourea} + \alpha\text{-Bromo-2,5-dichloroacetophenone} \xrightarrow{\text{EtOH, reflux}} \text{4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine}
$$

Procedure :

  • Thiourea (1.0 equiv) and α-bromo-2,5-dichloroacetophenone (1.1 equiv) are refluxed in ethanol for 12–24 hours.
  • The reaction mixture is cooled, and the precipitated product is filtered and washed with cold ethanol.
  • Purification via recrystallization from ethanol/water (3:1) yields the thiazol-2-amine as a pale-yellow solid.

Key Parameters :

  • Solvent : Ethanol or acetone
  • Temperature : 70–80°C
  • Yield : 65–75% (estimated based on analogous reactions)

Alternative Routes: Cyclocondensation

For substrates sensitive to harsh conditions, cyclocondensation using Lawesson’s reagent or polyphosphoric acid (PPA) may be employed.

Example :
$$
\text{2,5-Dichlorophenyl thiourea} \xrightarrow{\text{PPA, 120°C}} \text{4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine}
$$

Advantages :

  • Higher functional group tolerance
  • Reduced side reactions

Synthesis of 3-(Benzenesulfonyl)Propanoic Acid

Sulfonylation of Propanoic Acid

The benzenesulfonyl group is introduced via sulfonylation of β-chloropropanoic acid:

Reaction Scheme :
$$
\text{β-Chloropropanoic acid} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{NaOH, H₂O}} \text{3-(Benzenesulfonyl)propanoic acid}
$$

Procedure :

  • β-Chloropropanoic acid (1.0 equiv) is dissolved in aqueous NaOH (10%).
  • Benzenesulfonyl chloride (1.2 equiv) is added dropwise at 0–5°C.
  • The mixture is stirred for 4 hours, acidified with HCl, and extracted with ethyl acetate.
  • The organic layer is dried (Na₂SO₄) and concentrated to afford the sulfonylated acid.

Yield : ~80% (based on PubChem data for analogous sulfonamides).

Amide Bond Formation

Activation of 3-(Benzenesulfonyl)Propanoic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂):

$$
\text{3-(Benzenesulfonyl)propanoic acid} \xrightarrow{\text{SOCl₂, reflux}} \text{3-(Benzenesulfonyl)propanoyl chloride}
$$

Conditions :

  • Solvent : Toluene
  • Temperature : 70°C, 2 hours
  • Yield : >90%

Coupling with Thiazol-2-Amine

The final amidation is performed under Schotten-Baumann conditions:

Reaction Scheme :
$$
\text{3-(Benzenesulfonyl)propanoyl chloride} + \text{4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine} \xrightarrow{\text{NaOH, H₂O/Et₂O}} \text{Target Compound}
$$

Procedure :

  • The acid chloride (1.1 equiv) in diethyl ether is added to a stirred solution of thiazol-2-amine (1.0 equiv) in 10% NaOH.
  • The mixture is stirred at room temperature for 3 hours.
  • The product is extracted with ethyl acetate, dried, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Yield : 60–70%

Optimization and Challenges

Solvent and Base Selection

  • Solvent : Ethyl acetate or dichloromethane improves solubility of intermediates.
  • Base : Triethylamine (TEA) may replace NaOH for moisture-sensitive substrates.

Byproduct Mitigation

  • Thiazole Hydrolysis : Minimized by avoiding prolonged exposure to strong acids/bases.
  • Sulfonamide Oxidation : Additives like BHT (butylated hydroxytoluene) prevent radical degradation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.85–7.45 (m, 8H, aromatic), 3.52 (t, 2H, CH₂), 2.91 (t, 2H, CH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Thiazole-Containing Propanoic Acid Derivatives ()

Several structurally related compounds in share the thiazole-propanamide backbone but differ in substituents and functional groups:

Compound ID Substituents on Thiazole Functional Group Melting Point (°C) Yield (%) Key Spectroscopic Features (IR/NMR)
3g 4-Nitrophenyl Propanoic Acid 136–137 79 Nitro (IR: ~1520 cm⁻¹), NH (NMR: δ 10.2 ppm)
3h 3,4-Dichlorophenyl Propanoic Acid 114–115 84 C-Cl (IR: ~750 cm⁻¹), aromatic protons (δ 7.3)
3i 4-Bromophenyl Propanoic Acid 127–128 76 C-Br (IR: ~600 cm⁻¹), NH (δ 10.5 ppm)
3j Naphthalen-2-yl Propanoic Acid 121–122 84 Naphthyl protons (δ 7.8–8.3 ppm)
3k 2-Oxo-2H-chromen-3-yl Propanoic Acid 164–165 86 C=O (IR: ~1700 cm⁻¹), coumarin ring (δ 6.5–8.0)

Key Differences :

  • The target compound replaces the propanoic acid group with a benzenesulfonyl-propanamide chain, likely enhancing lipophilicity and altering hydrogen-bonding capacity compared to acidic analogs .
  • The 2,5-dichlorophenyl substituent on the thiazole ring contrasts with nitrophenyl or bromophenyl groups in 3g–3i, which may affect electronic effects (e.g., electron-withdrawing vs. halogenated aromatic interactions).
Heterocyclic Variants ( and )
  • Pyrazole/Pyrrole Derivatives (): Compounds 18 and 19 feature pyrazole or pyrrole rings instead of thiazole. For example, compound 19 contains a pyrrole moiety with CH₃ groups resonating at δ 10.91 ppm in ¹³C-NMR .
  • Thiazole-Triazole Hybrid () : A triazole-thiazole derivative with a pKa of 2.53 and solubility influenced by hydroxy groups. The target compound’s benzenesulfonyl group may confer greater acidity or stability in aqueous environments .
Propanamide-Based Agrochemicals ()

Simpler propanamide derivatives like propanil (N-(3,4-dichlorophenyl)propanamide) are used as herbicides. The target compound’s additional thiazole and benzenesulfonyl groups likely enhance structural complexity and selectivity compared to these agrochemicals .

Physicochemical Properties

  • Solubility and Acidity : The thiazole-triazole hybrid in has a pKa of 2.53, whereas the benzenesulfonyl group in the target compound may lower its pKa further, enhancing solubility in basic media .
  • Melting Points: Thiazole-propanoic acid analogs melt between 114–165°C, suggesting that the target compound’s melting point may fall within this range, influenced by its sulfonyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.